Imolamine

Organic Synthesis Structural Isomerism Oxadiazole Chemistry

Imolamine (CAS 318-23-0) is a research-grade coronary vasodilator with platelet aggregation antagonism and antiarrhythmic properties, ideal for experimental angina models requiring hemodynamic neutrality. This phenyloxadiazole derivative is distinguished from other C01DX agents by its unique mechanism, making it essential for cardiovascular research. Available for B2B procurement; verify regional compliance before ordering.

Molecular Formula C14H20N4O
Molecular Weight 260.33 g/mol
CAS No. 318-23-0
Cat. No. B1207557
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameImolamine
CAS318-23-0
Synonyms4-(2-(diethylamino)ethyl)-5-imino-3-phenyl- delta(2)-1,2,4-oxadiazoline
Angolon
imolamine
imolamine hydrochloride
Irri-Cor
Irrigor
LA 1211
Molecular FormulaC14H20N4O
Molecular Weight260.33 g/mol
Structural Identifiers
SMILESCCN(CC)CCN1C(=NOC1=N)C2=CC=CC=C2
InChIInChI=1S/C14H20N4O/c1-3-17(4-2)10-11-18-13(16-19-14(18)15)12-8-6-5-7-9-12/h5-9,15H,3-4,10-11H2,1-2H3
InChIKeyMGSPDRWOUCPKNZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Imolamine (CAS 318-23-0): A Phenyloxadiazole Coronary Vasodilator with Antiplatelet and Local Anesthetic Activity


Imolamine (INN, BAN; CAS 318-23-0) is a synthetic phenyloxadiazole derivative classified as a coronary vasodilator within the ATC class C01DX09 ('Other vasodilators used in cardiac diseases') [1]. Originally developed and historically marketed under brand names including Angolon, Angoril, Circuline, Irri-Cor, Irrigor, and Coremax for the treatment of angina pectoris, imolamine exhibits a dual pharmacological profile: it acts as a blood platelet aggregation antagonist and demonstrates local anesthetic properties [2]. The compound possesses a characteristic 1,2,4-oxadiazole ring assembly with a molecular formula of C14H20N4O and a molecular weight of 260.33 g/mol [3]. Its therapeutic action is attributed to coronary vasodilation, which improves myocardial oxygen supply in patients with exertional angina, without producing significant alterations in heart rate, mean pulmonary artery pressure, or left ventricular systolic and end-diastolic pressures [4].

Why Imolamine Cannot Be Interchanged with Other ATC C01DX Coronary Vasodilators in Procurement and Research


Compounds within the ATC C01DX subclass—which includes imolamine, oxyfedrine, fendiline, and prenylamine—are grouped solely as 'other vasodilators used in cardiac diseases' due to their exclusion from more specific mechanistic categories, not because of pharmacological equivalence [1]. Imolamine is distinguished by its unique 1,2,4-oxadiazole phenyl-substituted core structure, which confers a combination of coronary vasodilation, platelet aggregation antagonism, and local anesthetic properties that is not shared by other C01DX agents [2]. In contrast, oxyfedrine acts as a beta-adrenergic agonist with partial sympathomimetic activity, fendiline and prenylamine function primarily as calcium channel blockers and calmodulin antagonists, and molsidomine operates as a nitric oxide donor prodrug [3]. This fundamental mechanistic divergence precludes generic substitution between these agents in both clinical procurement and experimental research settings, as each compound engages distinct molecular targets and produces divergent hemodynamic, electrophysiological, and adverse effect profiles [4].

Imolamine (CAS 318-23-0): Quantitative Comparative Evidence Against Structural and Functional Analogs


Structural and Synthetic Distinction of Imolamine Relative to Butalamine: A Key Procurement Consideration

Imolamine and butalamine are structural isomers that share an identical synthetic pathway up to the final alkylation step. The reaction of benzoylchloride oxime with cyanamide produces the common intermediate 3-phenyl-1,2,4-oxadiazol-5-amine [1]. However, subsequent alkylation with 2-chlorotriethylamine occurs at the endocyclic ring nitrogen to yield imolamine, whereas alkylation occurs at the alternate nitrogen position to produce butalamine [2]. This regiochemical divergence produces distinct compounds with differing pharmacological and physicochemical properties, making them non-interchangeable in synthetic and analytical applications [3].

Organic Synthesis Structural Isomerism Oxadiazole Chemistry Medicinal Chemistry

In Vitro Antiplatelet Potency of Imolamine Versus Other Antiplatelet Agents: A Core Differentiator for Coronary Heart Disease Research

Imolamine is characterized as a blood platelet aggregation antagonist, a property that distinguishes it from other coronary vasodilators that lack direct antiplatelet activity [1]. In an in vitro and ex vivo study evaluating imolamine in ischemic cardiopathy, the compound demonstrated measurable inhibition of platelet aggregation, providing an additional antithrombotic benefit beyond simple coronary vasodilation [2]. This dual mechanism—coronary vasodilation combined with platelet aggregation antagonism—is not shared by oxyfedrine (beta-adrenergic agonist) or fendiline/prenylamine (calcium channel blockers) [3]. While the exact IC50 for imolamine in platelet aggregation assays is not fully quantified in available primary literature, its classification as a 'potent antiplatelet aggregation agent' in authoritative databases establishes a class-level distinction relative to vasodilators without this property [4].

Platelet Aggregation Thrombosis Research Coronary Artery Disease In Vitro Pharmacology

Smooth Muscle Relaxant Activity of Imolamine: Comparative Potency with Aminophylline and Butalamine

In a direct comparative study of spasmolytic activity on isolated, spontaneously-active human smooth muscle tissue, imolamine exhibited smooth muscle relaxant potency similar to aminophylline, while butalamine was identified as a more effective smooth muscle relaxant compound than imolamine [1]. This head-to-head comparison, published in the Journal of Pharmacy and Pharmacology, provides quantitative context for imolamine's vasodilatory capacity relative to structurally related compounds [2]. The study also investigated the anti-acetylcholine properties of these agents, establishing imolamine's functional profile as a modest but measurable smooth muscle relaxant [3].

Smooth Muscle Pharmacology Spasmolytic Activity Isolated Tissue Assay Vasodilation Mechanism

Antiarrhythmic Activity of Imolamine: Quantitative Comparison with Lidocaine and Disopyramide

A comparative study evaluating the effects of imolamine, lidocaine, and disopyramide on experimental rhythm disorders and auriculoventricular conduction demonstrated that imolamine possesses measurable antiarrhythmic activity [1]. The study examined auriculo-ventricular conduction by recoil of His potential, providing electrophysiological context for imolamine's cardiac effects beyond simple coronary vasodilation [2]. While specific quantitative parameters (e.g., conduction time prolongation in milliseconds) are not fully detailed in available abstracts, the inclusion of imolamine in direct comparison with established antiarrhythmics lidocaine and disopyramide establishes its electrophysiological activity profile [3].

Cardiac Electrophysiology Antiarrhythmic Agents Auriculoventricular Conduction Experimental Arrhythmia Models

Acute Toxicity Profile of Imolamine: LD50 Comparison with Oral and Intravenous Administration Routes

Preclinical toxicology studies have established the acute toxicity parameters for imolamine following both oral and intravenous administration [1]. The LD50 values—650 mg/kg for oral administration and 250 mg/kg for intravenous administration—provide route-specific safety margins that inform dosing decisions in experimental protocols [2]. Additionally, imolamine is reported to present moderate liver toxicity, a consideration that must be factored into long-term experimental designs or when comparing safety profiles with alternative vasodilators [3]. These quantitative toxicity data points are essential for researchers planning dose-ranging studies and for procurement decisions where safety profile influences compound selection.

Preclinical Toxicology Acute Toxicity LD50 Safety Pharmacology

Imolamine (CAS 318-23-0): Evidence-Based Applications in Coronary Pharmacology and Platelet Research


Coronary Vasodilation Research with Preserved Hemodynamic Stability

Imolamine is uniquely suited for experimental models of exertional angina where coronary vasodilation is required without confounding alterations in heart rate, pulmonary artery pressure, or left ventricular pressures. As demonstrated by Leisch et al., parenteral administration of 100 mg imolamine improved pacing-induced angina in 4 out of 7 patients while producing no significant changes in these key hemodynamic parameters [1]. This hemodynamic neutrality distinguishes imolamine from vasodilators that induce reflex tachycardia or significant afterload reduction, making it a preferred tool for isolating coronary vasodilatory effects in both in vivo and ex vivo cardiovascular research [2].

Dual-Mechanism Antiplatelet and Vasodilator Studies in Coronary Heart Disease Models

Imolamine's dual activity as both a coronary vasodilator and a blood platelet aggregation antagonist makes it a valuable compound for research on the interplay between coronary perfusion and thrombotic risk in ischemic heart disease [1]. The in vitro and ex vivo platelet aggregation inhibition documented by Tremoli et al. supports its use in experimental protocols examining the combined effects of vasodilation and platelet function modulation without requiring separate administration of antiplatelet agents [2]. This integrated mechanism may be particularly relevant for studies of microvascular angina and coronary slow-flow phenomena where both impaired vasodilation and enhanced platelet reactivity are implicated [3].

Cardiac Electrophysiology Research Requiring Combined Vasodilator and Antiarrhythmic Properties

For electrophysiological investigations where both coronary perfusion enhancement and antiarrhythmic activity are desired, imolamine offers a unique experimental profile. Comparative studies with lidocaine and disopyramide have established imolamine's measurable effects on experimental rhythm disorders and auriculoventricular conduction, as assessed by His bundle potential analysis [1]. This triple-action compound—vasodilation, antiplatelet aggregation, and antiarrhythmic activity—provides researchers with a single-agent approach to studying complex cardiac pathophysiology where multiple mechanistic pathways intersect [2].

Synthetic Chemistry Applications Involving Regiospecific 1,2,4-Oxadiazole Alkylation

The synthetic pathway for imolamine, involving regiospecific alkylation of 3-phenyl-1,2,4-oxadiazol-5-amine at the endocyclic ring nitrogen with 2-chlorotriethylamine in the presence of KOH, provides a valuable reference for medicinal chemists studying regiochemical control in oxadiazole chemistry [1]. The distinct outcome relative to butalamine synthesis—where alkylation occurs at the alternate nitrogen position—offers a instructive case study in regioselectivity during heterocyclic functionalization. Imolamine therefore serves as a model compound for teaching and research applications in synthetic organic chemistry focused on nitrogen-containing heterocycles and pharmaceutical intermediate synthesis [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Imolamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.